2,2-Bis(hydroxymethyl)butyl decanoate

Description

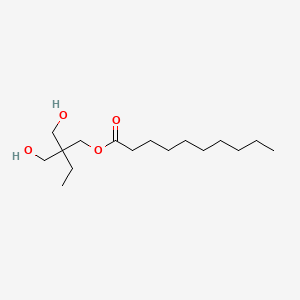

Structure

2D Structure

3D Structure

Properties

CAS No. |

64131-19-7 |

|---|---|

Molecular Formula |

C16H32O4 |

Molecular Weight |

288.42 g/mol |

IUPAC Name |

2,2-bis(hydroxymethyl)butyl decanoate |

InChI |

InChI=1S/C16H32O4/c1-3-5-6-7-8-9-10-11-15(19)20-14-16(4-2,12-17)13-18/h17-18H,3-14H2,1-2H3 |

InChI Key |

WRVVCBZDSPNHLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CC)(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Bis Hydroxymethyl Butyl Decanoate

Conventional Esterification Routes for 2,2-Bis(hydroxymethyl)butyl Decanoate (B1226879) Synthesis

The synthesis of 2,2-Bis(hydroxymethyl)butyl decanoate, a polyol ester, is primarily achieved through esterification reactions. These reactions involve the formation of an ester by reacting a carboxylic acid with an alcohol. For this specific compound, the reactants are decanoic acid and the polyol 2,2-bis(hydroxymethyl)butanol.

Direct Esterification Approaches involving Decanoic Acid and Hydroxymethylated Butanol Derivatives

Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental method for synthesizing esters. This acid-catalyzed reaction involves refluxing a carboxylic acid and an alcohol with an acid catalyst. In the context of this compound, this involves the direct reaction of decanoic acid with 2,2-bis(hydroxymethyl)butanol.

The general reaction is as follows: C₉H₁₉COOH (Decanoic Acid) + C₆H₁₄O₂ (2,2-Bis(hydroxymethyl)butanol) ⇌ C₁₆H₃₂O₄ (this compound) + H₂O

To drive the equilibrium towards the product side, the water formed during the reaction is typically removed. The reaction can be catalyzed by various Brønsted or Lewis acids. google.com While traditional catalysts include sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TSA), a range of other catalysts, including novel solid acid catalysts and ionic liquids, have been developed to improve yields and simplify purification. google.com For instance, the synthesis of a related polyol ester, trimethylolpropane (B17298) caprate, has been reported using a zirconium-based catalyst at elevated temperatures. researchgate.net Enzymatic catalysis, using lipases, also presents a green and highly selective alternative for the esterification of polyols. frontiersin.orgnih.gov

Table 1: Illustrative Catalysts and Conditions for Polyol Ester Synthesis via Direct Esterification

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux temperature, removal of water | google.com |

| Solid Acid | Sulfonated Biochar | 90°C, 4 hours | google.com |

| Enzymatic | Candida rugosa lipase (B570770) | 45°C, solvent-free system | frontiersin.org |

| Lewis Acid | Zirconium Phosphate | 180°C, 1 hour | researchgate.net |

Transesterification Processes for this compound Formation

Transesterification is another significant pathway for producing polyol esters. This process involves the reaction of an existing ester with an alcohol, in this case, reacting a lower alkyl ester of decanoic acid (e.g., methyl decanoate) with 2,2-bis(hydroxymethyl)butanol. frontiersin.orggoogle.com This method is advantageous as it can be driven to high conversion by removing the low-boiling alcohol byproduct (e.g., methanol). google.comdss.go.th

The reaction proceeds in a stepwise manner, forming a mixture of mono-, di-, and triesters, depending on the polyol used. researchgate.net For a diol like 2,2-bis(hydroxymethyl)butanol, the reaction with methyl decanoate would proceed as follows:

C₁₁H₂₂O₂ (Methyl Decanoate) + C₆H₁₄O₂ (2,2-Bis(hydroxymethyl)butanol) ⇌ C₁₆H₃₂O₄ (this compound) + CH₃OH (Methanol)

This process is typically catalyzed by an alkaline catalyst, such as sodium methoxide (B1231860) or potassium carbonate, under vacuum and at elevated temperatures to facilitate the removal of methanol. researchgate.netresearchgate.netnih.gov The optimization of reaction parameters, including temperature, pressure, catalyst concentration, and the molar ratio of reactants, is crucial for maximizing the yield of the desired ester. researchgate.netresearchgate.net Enzymatic transesterification using lipases is also a viable and environmentally benign method. dss.go.thmdpi.com Furthermore, techniques like ultrasonication can be employed to accelerate the reaction by overcoming mass transfer limitations between the reactants. hielscher.comhielscher.com

Mechanistic Insights into Esterification Reactions and Kinetic Studies

The mechanism of acid-catalyzed direct esterification (Fischer-Speier) is a well-established, multi-step process. google.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). Finally, the elimination of water and deprotonation of the carbonyl oxygen yield the ester and regenerate the acid catalyst. google.com

Precursor Synthesis and Functionalization Strategies Relevant to this compound

The primary precursors for the synthesis of this compound are decanoic acid and the diol 2,2-bis(hydroxymethyl)butanol. The synthesis of the latter involves multi-step chemical transformations starting from simpler aldehydes.

Synthesis of 2,2-Bis(hydroxymethyl)butanoic Acid and Related Polyol Intermediates

The core structure of the polyol precursor, 2,2-bis(hydroxymethyl)butanol, is derived from butanal (butyraldehyde). The synthesis involves a base-catalyzed reaction with formaldehyde (B43269). nih.govhielscher.com This process creates the key intermediate, 2,2-bis(hydroxymethyl)butanal (B3052497). dtu.dk

A related and important compound, 2,2-bis(hydroxymethyl)butanoic acid (also known as Dimethylolbutanoic acid, DMBA), is synthesized via a similar pathway. hielscher.comgoogleapis.com It is used extensively in the production of water-soluble polyurethanes and polyesters. hielscher.com The synthesis starts with the same aldol-type condensation of butanal and formaldehyde, but the resulting aldehyde intermediate is then oxidized to form the carboxylic acid. nih.govhielscher.com

Table 2: Synthesis Pathways for Key Precursors

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

| Butanal | Formaldehyde (in base) | 2,2-Bis(hydroxymethyl)butanal | 2,2-Bis(hydroxymethyl)butanol (via reduction) |

| Butanal | Formaldehyde (in base), then Oxidizing Agent (e.g., H₂O₂) | 2,2-Bis(hydroxymethyl)butanal | 2,2-Bis(hydroxymethyl)butanoic Acid (via oxidation) |

Aldol (B89426) Condensation and Oxidation Pathways for Diol and Acid Precursors

The foundational step in creating the polyol and acid precursors is the aldol condensation reaction. nih.gov This reaction involves the addition of an enolate to an aldehyde or ketone. nih.gov In this specific synthesis, butanal is treated with a base (e.g., sodium hydroxide), which removes an alpha-hydrogen to form an enolate. This enolate then attacks the carbonyl carbon of two molecules of formaldehyde in succession. This is a "crossed" aldol reaction. The product of these additions is the β-hydroxy aldehyde, which in this case is 2,2-bis(hydroxymethyl)butanal.

Pathway to the Diol Precursor: To obtain the diol 2,2-bis(hydroxymethyl)butanol , the intermediate aldehyde, 2,2-bis(hydroxymethyl)butanal, undergoes a reduction step. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This reduction converts the aldehyde functional group (-CHO) into a primary alcohol group (-CH₂OH).

Pathway to the Acid Precursor: To synthesize 2,2-bis(hydroxymethyl)butanoic acid , the intermediate 2,2-bis(hydroxymethyl)butanal is subjected to oxidation. hielscher.com Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂). nih.govhielscher.com This process converts the aldehyde group into a carboxylic acid group (-COOH), yielding the final acid product. hielscher.com The oxidation of aldehydes to carboxylic acids is a common and efficient transformation in organic synthesis.

Catalytic Systems and Solvent Effects in Precursor Synthesis

The synthesis of this compound is fundamentally an esterification reaction between its precursors: 2,2-bis(hydroxymethyl)butanol (also known as trimethylolbutane) and decanoic acid. The choice of catalytic system and solvent is pivotal in driving the reaction towards high yield and purity.

Conventional chemical synthesis often employs acid catalysts such as p-toluenesulfonic acid or bases like sodium hydroxide (B78521) at elevated temperatures, typically above 150°C. researchgate.net These catalysts facilitate the nucleophilic attack of the alcohol's hydroxyl group on the carboxylic acid's carbonyl carbon. The reaction is reversible, and the removal of water, a byproduct, is crucial to shift the equilibrium towards the formation of the ester product. This is often achieved through azeotropic distillation using a suitable solvent.

The solvent plays a multifaceted role in this process. Beyond its function in water removal, the solvent must solubilize the reactants and be inert under the reaction conditions. The polarity of the solvent can influence the reaction rate, though its primary role in precursor synthesis is often related to process considerations like reactant solubility and ease of water separation. In industrial settings, the entire process typically involves subsequent steps for catalyst neutralization, filtration, and product purification through methods like distillation to remove unreacted starting materials and byproducts. researchgate.net

Selective Functionalization of Primary and Secondary Hydroxyl Groups

The selective functionalization of polyols, compounds with multiple hydroxyl (-OH) groups, presents a significant synthetic challenge due to the similar reactivity of these functional groups. rsc.orgrsc.org The precursor to this compound, trimethylolbutane, possesses three identical primary hydroxyl groups. Achieving selective mono-esterification requires a catalyst that can differentiate between these chemically equivalent sites.

Recent advances in catalysis offer sophisticated strategies to control regioselectivity in polyol functionalization. rsc.org Organocatalysis, in particular, has emerged as a powerful tool for these transformations. rsc.org Catalytic systems based on boronic acids, for instance, can reversibly form boronate esters with diols, activating one hydroxyl group for acylation over another. ualberta.ca While much of the research focuses on differentiating between primary and secondary hydroxyls or within cis-diol systems in complex molecules, the principles can be extended to the selective functionalization of polyols like trimethylolbutane. rsc.orgnih.gov

The mechanism of selectivity often relies on subtle steric and electronic effects, as well as non-covalent interactions between the catalyst, the substrate, and the acylating agent. rsc.orgrsc.org For example, a bulky catalyst might preferentially bind to and activate the least sterically hindered hydroxyl group. Imidazole-based and peptide-based catalysts have also shown promise in distinguishing between hydroxyl groups, facilitating regio- and enantioselective transformations. rsc.orgnih.gov By carefully designing the catalyst and choosing the appropriate reaction conditions, it is possible to control the reaction to favor the formation of the mono-ester, this compound, while minimizing the formation of di- and tri-ester byproducts. rsc.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Enzymatic Synthesis and Biocatalysis for Ester Formation

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis for producing esters. mdpi.com Lipases are particularly effective for esterification, renowned for their ability to function under mild conditions, their high selectivity (chemo-, regio-, and enantioselectivity), and their stability in organic solvents. nih.govnih.gov The use of biocatalysis can lead to products with high purity, often eliminating the need for extensive downstream processing steps. nih.gov

The enzymatic synthesis of this compound involves the direct esterification of trimethylolbutane with decanoic acid, mediated by a lipase. Lipase B from Candida antarctica (CALB), often used in an immobilized form such as Novozym® 435, is one of the most effective and widely used biocatalysts for this type of reaction. nih.govnih.govnih.govresearchgate.net Immobilization enhances the operational stability of the enzyme and simplifies its separation from the reaction mixture, allowing for its reuse. nih.gov

The reaction mechanism involves the lipase activating the carboxylic acid to form an acyl-enzyme intermediate, which is then attacked by the alcohol to yield the ester and regenerate the free enzyme. A key feature of lipases is their high regioselectivity, which can be exploited to acylate a specific hydroxyl group in a polyol substrate. nih.gov For instance, lipases have been used to regioselectively acylate the primary hydroxyl group of thiamphenicol (B1682257) with high efficiency. nih.gov

To maximize the yield and efficiency of the lipase-mediated synthesis of this compound, several reaction parameters must be optimized. These key variables significantly influence enzyme activity and reaction equilibrium. researchgate.netmdpi.com

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. For many lipase-catalyzed esterifications, optimal temperatures are found between 50°C and 80°C. mdpi.comnih.gov

Substrate Molar Ratio: The ratio of decanoic acid to trimethylolbutane affects the reaction equilibrium. Using an excess of one substrate, typically the less expensive one, can drive the reaction towards higher conversion. mdpi.comnih.gov However, a large excess of the acid can sometimes lead to enzyme inhibition.

Enzyme Concentration: Increasing the amount of biocatalyst will generally increase the reaction rate, but at a higher cost. An optimal concentration must be determined to balance reaction time and economic feasibility. researchgate.netnih.gov

Water Activity: While lipases are hydrolases, ester synthesis requires a low-water environment to shift the equilibrium away from hydrolysis. nih.gov The small amount of water bound to the enzyme is essential for maintaining its catalytically active conformation. nih.gov Water produced during the reaction must be removed, often by applying a vacuum or using molecular sieves, to achieve high conversion rates. rsc.org

Reaction Time: The reaction is monitored over time to determine the point at which maximum conversion is achieved. researchgate.net

The optimization of these parameters is often conducted using statistical methods like Response Surface Methodology (RSM) to efficiently identify the ideal conditions. researchgate.net

Table 1: Key Parameters for Optimization in Lipase-Catalyzed Ester Synthesis This table presents generalized findings from the literature on similar esterification reactions.

| Parameter | Typical Range/Effect | Rationale | Source |

|---|---|---|---|

| Temperature | 50 - 80 °C | Balances increased reaction rate with enzyme thermal stability. Higher temperatures can decrease viscosity. | mdpi.comnih.gov |

| Substrate Molar Ratio | 1:1 to 1:1.2 (Alcohol:Acid) | An excess of the acyl donor can shift equilibrium to favor product formation. | mdpi.comnih.gov |

| Biocatalyst Loading | 1% - 10% (w/w) | Higher loading increases reaction rate but also cost. An optimal level is sought for efficiency. | researchgate.netnih.gov |

| Water Removal | Vacuum or Molecular Sieves | Removal of byproduct water is critical to drive the reversible reaction towards completion. | rsc.org |

Sustainable Solvent Systems and Alternative Energy Inputs in Synthesis

Adherence to the principles of green chemistry encourages the use of sustainable solvents and energy-efficient methods. sigmaaldrich.com The synthesis of this compound can be made more environmentally friendly by moving away from traditional volatile organic compounds (VOCs).

Sustainable Solvents: Many enzymatic esterifications can be performed in a solvent-free system (SFS), where one of the liquid reactants acts as the solvent. nih.govrsc.org This approach minimizes waste and simplifies product purification. When a solvent is necessary, green alternatives are preferred. These include bio-based solvents derived from renewable feedstocks, such as bio-ethanol, glycerol (B35011) (a byproduct of biodiesel production), and esters like ethyl acetate. sigmaaldrich.comrsc.orgrsc.org Other green solvents like 2-methyl-2-butanol (B152257) and γ-Valerolactone (GVL) are also gaining traction due to their low toxicity, biodegradability, and high boiling points, which can simplify product recovery. nih.govrsc.orgrsc.org Ionic liquids have also been explored as coupled catalyst-solvent systems for esterification. researchgate.net

Alternative Energy Inputs: To reduce energy consumption and shorten reaction times, alternative energy sources can be employed.

Microwave Irradiation: This technique can dramatically accelerate the rate of both chemical and enzymatic reactions, leading to higher yields in shorter times compared to conventional heating. mdpi.comresearchgate.net

Ultrasound-Assisted Biocatalysis: The application of ultrasound can enhance mass transfer and reduce reaction times in enzymatic synthesis through a phenomenon known as cavitation. mdpi.com

By integrating sustainable solvents and alternative energy sources, the synthesis of this compound can be aligned with modern standards of green and sustainable chemical manufacturing.

Process Intensification and Scale-Up Methodologies

The industrial production of this compound, a polyol ester, is subject to the principles of process intensification to enhance efficiency, reduce costs, and improve sustainability. Process intensification strategies for esterification reactions, such as the one between 2,2-bis(hydroxymethyl)butanoic acid and decanoic acid, focus on overcoming equilibrium limitations, improving reaction rates, and simplifying downstream processing. Key methodologies applicable to the synthesis of this compound include reactive distillation, the use of membrane reactors, and advanced catalytic systems.

Reactive Distillation

Reactive distillation (RD) is a prime example of process intensification, integrating chemical reaction and separation in a single unit. For the esterification of 2,2-bis(hydroxymethyl)butanoic acid with decanoic acid, this technique offers the significant advantage of continuously removing water, a byproduct of the reaction. This removal shifts the reaction equilibrium towards the product side, leading to higher conversion rates and potentially eliminating the need for a separate water removal step. utwente.nltue.nl

Simulation studies on similar polyester (B1180765) synthesis have demonstrated that reactive distillation can reduce the total production time drastically, in some cases by a factor of 6 to 8 compared to conventional batch processes. utwente.nlresearchgate.net For instance, the production time for an unsaturated polyester was reduced from 12 hours in a batch reactor to 1.5-2 hours in a continuous reactive distillation system, with a 7% increase in equilibrium conversion. utwente.nlresearchgate.net

Table 1: Comparison of Batch vs. Reactive Distillation for Polyester Synthesis

| Parameter | Conventional Batch Process | Reactive Distillation Process | Reference |

| Production Time | ~12 hours | 1.5 - 2 hours | utwente.nlresearchgate.net |

| Equilibrium Conversion | Baseline | Increased by ~7% | utwente.nl |

| Process Intensification Factor | 1x | 6x - 8x | utwente.nlresearchgate.net |

Membrane Reactors

Membrane reactors represent another significant process intensification technology for the synthesis of this compound. These reactors integrate a membrane-based separation process with the reaction vessel. The membrane selectively removes water from the reaction mixture, thereby driving the esterification reaction towards completion. This can be particularly advantageous for polyol esters where high conversion is desired.

Different types of membrane reactors can be employed, including pervaporation membrane reactors where the water byproduct permeates through the membrane and is evaporated on the other side. Enzymatic membrane reactors are also a viable option, where an immobilized lipase on the membrane surface catalyzes the reaction. This approach combines the benefits of biocatalysis (mild reaction conditions, high selectivity) with in-situ product separation.

Table 2: Optimized Conditions for Neopentyl Glycol Ester Synthesis using Taguchi Method

| Factor | Level 1 | Level 2 | Level 3 | Optimal Level | Contribution (%) | Reference |

| Temperature (K) | 423 | 453 | 483 | 423 | 38.8 | asianpubs.orgasianpubs.org |

| Pressure (kPa) | 0.5 | 25 | 50 | 0.5 | 43.9 | asianpubs.orgasianpubs.org |

| Molar Ratio (Acid:NPG) | 1.5:1 | 3:1 | 6:1 | 3:1 | 12.9 | asianpubs.orgasianpubs.org |

| Catalyst Amount (wt%) | 0.5 | 1.0 | 1.5 | 0.5 | 4.3 | asianpubs.orgasianpubs.org |

| Predicted Conversion | - | - | - | >99% | - | asianpubs.org |

Scale-Up Considerations

The scale-up of this compound production from laboratory to industrial scale involves addressing several challenges. These include ensuring efficient heat and mass transfer, managing reaction kinetics, and optimizing catalyst performance and longevity.

For batch processes, scaling up requires careful consideration of the reactor geometry to maintain adequate mixing and heat removal, as the reaction is typically exothermic. The choice of catalyst is also critical; while homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation and can lead to corrosion issues. Heterogeneous catalysts are often preferred for easier separation and recycling, which is a key consideration in large-scale continuous processes.

In continuous processes utilizing reactive distillation or membrane reactors, the scale-up involves complex design considerations to ensure stable and efficient operation. For reactive distillation, the column design, including the number of stages, feed locations, and reboiler duty, must be carefully optimized. For membrane reactors, maintaining membrane performance and preventing fouling over long operational periods are crucial aspects of successful scale-up.

Table 3: Reaction Conditions for Synthesis of Trimethylolpropane (TMP) Esters

| Parameter | Value | Reference |

| Reactants | Palm Kernel Free Fatty Acids, TMP | asianpubs.org |

| Molar Ratio (PKFFA:TMP) | 4:1 | asianpubs.org |

| Catalyst | Sulfuric Acid (1% w/w) | asianpubs.org |

| Temperature | 150 °C | asianpubs.org |

| Reaction Time | 5 hours | asianpubs.org |

| Yield | 68% | asianpubs.org |

Table 4: Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane

| Parameter | Condition | Result | Reference |

| Catalyst | Immobilized Lipase | - | mdpi.comnih.gov |

| System | Solvent-free | - | mdpi.comnih.gov |

| Temperature | 60-90 °C | - | mdpi.com |

| Pressure | 100 mbar (for water removal) | - | mdpi.com |

| Reaction Time | 72 hours | - | mdpi.com |

| TMP Conversion | up to 84% (average over 5 cycles) | - | mdpi.comnih.gov |

Analytical Characterization and Spectroscopic Investigations of 2,2 Bis Hydroxymethyl Butyl Decanoate

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic methods are fundamental for the separation of 2,2-Bis(hydroxymethyl)butyl decanoate (B1226879) from reaction mixtures, byproducts, and impurities. These techniques are also essential for its quantification in various matrices.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively high boiling point and the presence of free hydroxyl groups, direct GC analysis of 2,2-Bis(hydroxymethyl)butyl decanoate can be challenging. Derivatization is often employed to increase volatility and improve peak shape. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

High-performance liquid chromatography (HPLC) is well-suited for the analysis of less volatile and thermally labile compounds like this compound. Reversed-phase HPLC is a common mode used for the separation of polyol esters.

Typical GC and HPLC parameters for the analysis of similar polyol esters are presented below:

Table 1: Representative Chromatographic Conditions for Polyol Ester Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) | C18 or C8 reversed-phase column |

| Injector Temperature | 250-300 °C | Not Applicable |

| Oven Temperature Program | Initial temp. 100°C, ramp to 300-320°C | Isocratic or gradient elution |

| Carrier Gas | Helium or Hydrogen | Not Applicable |

| Mobile Phase | Not Applicable | Acetonitrile (B52724)/Water or Methanol/Water mixtures |

| Detector | Flame Ionization Detector (FID) | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Derivatization | Silylation (e.g., with BSTFA) may be required | Generally not required |

Hyphenated Techniques for Component Identification (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are invaluable for the unambiguous identification of components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. The electron ionization (EI) mass spectrum of the derivatized this compound will exhibit a molecular ion peak and characteristic fragmentation patterns that allow for its structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization methods. These soft ionization techniques typically produce a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, which allows for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural information. Predicted collision cross-section values for adducts of similar compounds like 2,2-bis(hydroxymethyl)butyl octanoate (B1194180) suggest that ion mobility mass spectrometry could also be a useful tool. uni.lu

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the decanoate chain and the 2,2-bis(hydroxymethyl)butyl moiety. Key expected signals include a triplet for the terminal methyl group of the decanoate chain, multiplets for the methylene (B1212753) groups of the fatty acid, a triplet for the α-methylene group adjacent to the ester carbonyl, and signals for the methylene and hydroxyl protons of the butanediol (B1596017) backbone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Based on general values for long-chain esters and related polyols)

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Decanoate Chain | ||

| CH₃ (terminal) | ~0.88 (t) | ~14.1 |

| -(CH₂)₇- | ~1.2-1.4 (m) | ~22.7-31.9 |

| -CH₂-COO- | ~2.30 (t) | ~34.4 |

| -C(=O)O- | - | ~173.9 |

| 2,2-Bis(hydroxymethyl)butyl Moiety | ||

| -O-CH₂-C- | ~4.05 (s) | ~65.0 |

| -C(CH₂OH)₂- | - | ~45.0 |

| -CH₂OH | ~3.60 (d) | ~63.0 |

| -CH₂CH₃ | ~1.40 (q) | ~23.0 |

| -CH₂CH₃ | ~0.85 (t) | ~7.5 |

| -OH | Variable | - |

(s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet)

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the region of 1735-1750 cm⁻¹. Another key feature will be a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. The C-O stretching vibrations of the ester group will appear as strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl chains will be observed around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The C-H stretching and bending modes of the long alkyl chain will give rise to strong signals. Raman spectroscopy can be particularly useful for studying the conformational order of the long hydrocarbon chain.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3500 (broad, strong) | 3200-3500 (weak) |

| C-H (alkyl) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (ester) | Stretching | 1735-1750 (strong) | 1735-1750 (moderate) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns.

When analyzed by GC-MS using electron ionization (EI), this compound (after derivatization) is expected to show a molecular ion peak, albeit potentially of low intensity. The fragmentation pattern will be characterized by ions resulting from the cleavage of the ester bond and fragmentations within the decanoate and the butanediol moieties. Common fragment ions for long-chain fatty acid esters include the acylium ion [R-C=O]⁺ and ions from the McLafferty rearrangement.

In LC-MS with soft ionization techniques like ESI, the primary ion observed will likely be the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, allowing for a clear determination of the molecular weight (288.42 g/mol ). Tandem MS (MS/MS) of this precursor ion would induce fragmentation, typically leading to the neutral loss of the decanoic acid moiety or water molecules from the hydroxyl groups, providing further confirmation of the structure. Predicted m/z values for adducts of the similar 2,2-bis(hydroxymethyl)butyl octanoate provide insight into the expected ions for the decanoate analogue. uni.lu

Table 4: Expected Mass Spectrometric Data for this compound

| Ionization Method | Expected Key Ions (m/z) | Interpretation |

|---|---|---|

| ESI (+) | 289.23 ( [M+H]⁺ ) | Protonated molecule |

| 311.21 ( [M+Na]⁺ ) | Sodiated adduct | |

| EI (on TMS derivative) | [M]⁺ | Molecular ion |

| [M-15]⁺ | Loss of a methyl group from TMS |

Advanced Analytical Methodologies for Impurity Profiling and Quality Control

The comprehensive quality control and impurity profiling of this compound are critical for ensuring its suitability for use in various industrial applications, including polymers, resins, and lubricants. Advanced analytical methodologies are employed to detect, identify, and quantify any process-related impurities or degradation products, which could potentially impact the final product's performance and stability. The primary techniques utilized for this purpose are chromatography-based methods, often coupled with mass spectrometry for enhanced sensitivity and structural elucidation.

The manufacturing process of this compound, which involves the esterification of 2,2-bis(hydroxymethyl)butanol with decanoic acid, can result in several potential impurities. These may include unreacted starting materials, by-products from side reactions, or isomers of the target compound. Therefore, robust analytical methods are essential to ensure the purity and consistency of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution program. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional group provides a chromophore. For more detailed analysis and impurity identification, a photodiode array (PDA) detector can be employed to obtain UV spectra of the eluted peaks. The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the definitive identification of unknown impurities by providing molecular weight and fragmentation data.

Gas Chromatography (GC) is another principal technique for the quality control of this compound, particularly for the analysis of more volatile impurities. thermofisher.com To enhance the volatility of the target compound and any related non-volatile impurities, a derivatization step, such as silylation, may be employed. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more amenable to GC analysis. Programmed-temperature gas chromatography is often used to separate components with a wide range of boiling points. dtic.mil Flame Ionization Detection (FID) is a common choice for quantification due to its broad applicability to organic compounds. For unambiguous identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing detailed structural information for each separated component. thermofisher.comlabcompare.comnih.gov

The table below illustrates a hypothetical impurity profile for this compound as determined by a combination of HPLC-UV and GC-MS analysis.

Interactive Data Table: Impurity Profile of this compound

| Compound Name | Potential Source | Analytical Method | Retention Time (min) | Limit of Quantification (LOQ) (%) |

| This compound | Main Component | HPLC-UV | 15.2 | - |

| Decanoic acid | Unreacted Starting Material | GC-MS (as TMS ester) | 8.5 | 0.01 |

| 2,2-Bis(hydroxymethyl)butanol | Unreacted Starting Material | GC-MS (as TMS ether) | 6.1 | 0.02 |

| Di(2,2-bis(hydroxymethyl)butyl) ether | Side Reaction Product | HPLC-MS | 12.8 | 0.05 |

| 2,2-Bis(hydroxymethyl)butyl undecanoate | Impurity in Starting Material | GC-MS | 16.5 | 0.01 |

Material Science and Polymer Chemistry Applications of 2,2 Bis Hydroxymethyl Butyl Decanoate

2,2-Bis(hydroxymethyl)butyl Decanoate (B1226879) as a Monomer in Polymer Synthesis

The presence of two primary hydroxyl groups enables 2,2-Bis(hydroxymethyl)butyl decanoate to function as a monomer in step-growth polymerization. It can be incorporated into various polymer backbones, where its distinct side chain can be used to tailor material properties. A patent for producing 2,2'-bis(hydroxymethyl)alkanoic acids highlights their utility as raw materials for polyesters and polyurethanes, suggesting a similar role for their ester derivatives. google.com

In polyester (B1180765) synthesis, this compound can react with dicarboxylic acids or their derivatives to form the polymer chain. The process would be analogous to the synthesis of polyesters from other diols like 1,3-propanediol. researchgate.netscispace.com The bulky butyl decanoate side group would likely disrupt chain-to-chain packing, thereby reducing the crystallinity of the resulting polyester. This effect is similar to how neopentyl glycol, with its dimethyl side groups, is used to produce amorphous polyester polyols that exhibit good hydrolytic stability. adhesivesmag.comresearchgate.net

In polyurethane formulations, this compound can serve as a chain extender or a soft segment component. When reacting with diisocyanates, the two hydroxyl groups would form urethane (B1682113) linkages. The long, flexible decanoate chain would impart internal plasticization and increase the hydrophobic character of the polyurethane. This is particularly relevant in applications requiring water resistance. The use of diols as chain extenders is a fundamental aspect of polyurethane chemistry, with compounds like 2,2-bis(hydroxymethyl)butyric acid being used to create water-soluble polyurethane dispersions. chemicalbook.comsigmaaldrich.com While the decanoate ester lacks the carboxylic acid's ability to form ionic centers, its role as a diol remains.

The two hydroxyl groups allow this compound to contribute to the cross-linking density in thermosetting polyurethane networks, particularly when combined with polyols or isocyanates of higher functionality. By controlling the stoichiometry, it can be used to build network structures where the decanoate chains dangle from the cross-link points, influencing the mechanical and thermal properties of the final material.

Thermoplastic elastomers (TPEs) derive their properties from the microphase separation of hard and soft segments. scispace.com this compound is a prime candidate for incorporation into the soft segment of a TPE, particularly in thermoplastic polyurethanes (TPUs) or copolyesters. researchgate.netmdpi.com The long, flexible, and non-polar decanoate chain would contribute to a low glass transition temperature (Tg) and elastomeric behavior.

When polymerized with a diisocyanate and a short-chain diol (as the hard segment), it would form a TPU. The decanoate side chains would reside in the amorphous soft domains, providing flexibility and elasticity. The structure-property relationships in such TPEs are highly dependent on the nature of the monomers used. researchgate.netresearchgate.net For instance, studies on TPEs made from 2-methyl-1,3-propanediol (B1210203) show that methyl side groups can disturb crystallization, an effect that would be even more pronounced with the much larger butyl decanoate group. mdpi.com

The introduction of this compound into a polymer backbone would have a significant impact on its architecture. The pendant butyl decanoate group is a substantial side chain that would increase the free volume and reduce intermolecular forces between polymer chains.

Key Influences on Polymer Properties:

Polymer Architecture: It promotes a more amorphous structure by sterically hindering crystallization. In linear polymers, it acts as a regularly spaced, bulky side group.

Molecular Weight Distribution: In polycondensation reactions, achieving high molecular weight requires high conversion and stoichiometric balance. The reactivity of the primary hydroxyls in this compound is expected to be similar to other neopentyl-type diols, allowing for the synthesis of high molecular weight polymers. researchgate.net

Network Formation: When used as a cross-linker, it would create network junctions with attached flexible aliphatic chains. This could lead to materials with lower cross-link density but potentially higher toughness and impact resistance compared to networks formed with smaller, more rigid cross-linkers.

Table 1: Expected Influence of this compound on Polymer Properties Data is inferred based on the chemical structure and comparison with analogous compounds.

| Polymer Property | Expected Influence | Rationale |

|---|---|---|

| Crystallinity | Decrease | The bulky butyl decanoate side group disrupts regular chain packing. adhesivesmag.com |

| Glass Transition (Tg) | Decrease | The flexible aliphatic side chain increases free volume and chain mobility, acting as an internal plasticizer. |

| Hydrophobicity | Increase | The long C10 alkyl chain is non-polar and water-repellent. |

| Solubility | Increased solubility in non-polar organic solvents. | The aliphatic character enhances interaction with non-polar media. |

| Mechanical Strength | Potential Decrease | Reduced crystallinity and increased internal plasticization may lower tensile strength and modulus. |

| Flexibility/Elasticity | Increase | The flexible side chain contributes to elastomeric properties. mdpi.com |

Functional Materials Derived from this compound

The dual functionality of this compound—ester and diol—makes it suitable for applications beyond just being a monomer. It can be used to synthesize specialty functional materials where the ester group provides specific performance characteristics.

Synthetic esters are a major class of high-performance lubricants and additives, prized for their excellent thermal stability, low volatility, and good lubricity. The structure of this compound, which is a polyol ester, is highly relevant in this context. While this specific molecule is a monoester of a triol (with one hydroxyl esterified), it can be seen as a precursor or a component in more complex lubricant formulations. A patent on lubricant compositions discusses the use of protected alkane diols and ester diols as friction modifiers, indicating the utility of such structures in lubrication. google.com

As an ester-based lubricant, this compound could function as a base stock or a co-base stock. The decanoate tail provides lubricity and fluidity, while the polar hydroxyl groups could enhance surface adhesion and act as mild friction modifiers. The branched structure originating from the 2,2-disubstituted propane (B168953) backbone is known to improve low-temperature properties (lower pour point) in ester lubricants.

Its primary role in lubricant formulations could be as a rheological modifier. The hydroxyl groups offer sites for further chemical modification, allowing it to be built into larger polymeric viscosity modifiers. The interplay between the non-polar decanoate tail and the polar hydroxyl heads gives it amphiphilic character, which could be exploited for creating stable dispersions or for its surface-active properties. The rheological behavior of ester-based lubricants is complex, with viscosity being influenced by the length and branching of the alkyl chains. rsc.org

Table 2: Inferred Properties of this compound as a Lubricant Component Properties are estimated based on its chemical structure and comparison with known lubricant esters.

| Property | Inferred Characteristic | Rationale |

|---|---|---|

| Viscosity Index (VI) | Moderate to High | Ester base stocks generally have good viscosity-temperature characteristics. |

| Oxidative Stability | Good | The neopentyl-like structure lacks hydrogen atoms on the beta-carbon, which typically enhances thermal and oxidative stability. |

| Pour Point | Low | The branched structure (butyl group at C2) is expected to disrupt crystallization at low temperatures. |

| Lubricity/Friction Modification | Good | The ester functionality provides good lubricity, and the polar hydroxyl groups can adhere to metal surfaces. |

| Biodegradability | Potential for good biodegradability | The ester linkage is susceptible to hydrolysis, a key step in biodegradation. |

Development of Specialty Lubricants and Additives

Role in Thermal-Oxidative Stability and Degradation Resistance in Lubricant Systems

The chemical structure of this compound, a type of neopentyl polyol ester, inherently contributes to its high thermal and oxidative stability, making it a valuable component in advanced lubricant formulations. Neopentyl polyol esters are characterized by a central quaternary carbon atom, which means there are no beta-hydrogens available for the common pathway of thermal degradation, the beta-hydride elimination reaction. nist.govtandfonline.com This structural feature significantly enhances the thermal stability of the molecule, allowing it to withstand higher operating temperatures without breaking down. nist.govjdlubricant.comresearchgate.net

Polyol esters, in general, exhibit excellent oxidation stability at elevated temperatures, often exceeding 200°C. jdlubricant.com The ester groups within the molecule are polar and can effectively adsorb onto metal surfaces, forming a protective film that provides excellent lubricity and anti-wear performance. jdlubricant.com This adsorption helps to reduce friction and wear, even under high-load conditions. The stability of these esters can be further enhanced with the addition of antioxidant additives, such as sterically hindered phenols and aromatic amines. smarteureka.com

Research on similar polyol esters, such as trimethylolpropane (B17298) (TMP) and pentaerythritol (B129877) (PE) esters, has demonstrated their superior performance in demanding applications like aviation turbine oils and high-temperature industrial lubricants. jdlubricant.comcnlubricantadditive.com These esters maintain their viscosity and lubricating properties over a wide temperature range and exhibit good hydrolytic stability. jdlubricant.comcnlubricantadditive.com The high fatty acid content in their structure also contributes to good lubricity and oxidative stability. scispace.com While direct studies on this compound are limited, its structural similarity to these well-researched neopentyl polyol esters suggests it would exhibit comparable high-performance characteristics in lubricant systems.

Table 1: Comparative Properties of Polyol Ester Lubricants

| Property | Monoesters | Diesters | Polyol Esters |

|---|---|---|---|

| Thermal Stability | Moderate | Good | Excellent jdlubricant.com |

| Oxidative Stability | Moderate | Good | Excellent jdlubricant.com |

| Lubricity | Good | Very Good | Excellent jdlubricant.com |

| Hydrolytic Stability | Moderate | Good | Excellent jdlubricant.com |

| Low-Temperature Fluidity | Good | Very Good | Excellent jdlubricant.com |

| Biodegradability | High | Moderate | Moderate jdlubricant.com |

This table provides a generalized comparison based on available literature for different classes of esters used in lubricants.

Application in Coatings, Resins, and Composites

The unique combination of a diol functionality and a long-chain fatty acid ester in this compound makes it a versatile building block for various polymeric materials used in coatings, resins, and composites.

Bio-based Polymeric Coatings and Surface Modification

As a diol, this compound can be incorporated into polyester and polyurethane backbones through polymerization reactions. Its bio-based origin from renewable resources makes it an attractive alternative to petroleum-based monomers in the pursuit of more sustainable coating technologies. acs.orgresearchgate.net The decanoate chain imparts flexibility and hydrophobicity to the resulting polymer, which are desirable properties for many coating applications.

In surface modification, the hydroxyl groups of this compound can be reacted with various coupling agents or can directly form hydrogen bonds with substrates, leading to improved adhesion of coatings. The long aliphatic chain of the decanoate moiety can orient towards the surface, creating a more hydrophobic and potentially low-friction interface.

Contributions to Anti-corrosion and Hydrophobic Properties in Material Design

The hydrophobic nature of the decanoate tail in this compound is a key contributor to its anti-corrosion and water-repellent properties in material design. When incorporated into a coating formulation, the long hydrocarbon chains tend to migrate to the surface, creating a barrier that repels water and corrosive agents. This is a critical feature for protective coatings on metals and other sensitive substrates. justia.com

Table 2: Potential Contributions of this compound in Coatings

| Feature | Contribution |

|---|---|

| Diol Functionality | Polymer backbone integration (polyesters, polyurethanes) |

| Decanoate Chain | Flexibility, hydrophobicity, water repellency |

| Neopentyl Structure | Enhanced thermal and chemical stability of the polymer backbone |

Structure-Property Relationships in Derived Polymeric and Material Systems

The performance of polymeric and material systems derived from this compound is directly linked to its molecular architecture. The interplay between the neopentyl diol core and the decanoate ester side chain dictates the macroscopic properties of the final material.

The presence of two hydroxyl groups allows for the creation of linear or cross-linked polymers. researchgate.net When used as a chain extender or as the sole diol monomer in polyester or polyurethane synthesis, the resulting polymer's properties can be tailored. The neopentyl structure, lacking beta-hydrogens, imparts inherent thermal stability to the polymer backbone, a crucial factor for materials intended for high-temperature applications. nist.gov

The long, flexible decanoate chain acts as an internal plasticizer, increasing the free volume within the polymer matrix and lowering the glass transition temperature (Tg). This results in more flexible and less brittle materials. The hydrophobic nature of this aliphatic chain also reduces the water absorption of the polymer, enhancing its hydrolytic stability and performance in humid environments. tudelft.nl

The relationship between the chemical structure of the monomers and the final properties of polymers is a fundamental concept in material science. scribd.com By strategically incorporating this compound into a polymer, it is possible to achieve a desirable balance of properties, including thermal stability, flexibility, hydrophobicity, and adhesion.

Table 3: Structure-Property Influence of this compound in Polymers

| Structural Feature | Resulting Polymer Property |

|---|---|

| Neopentyl Core | High thermal stability, chemical resistance |

| Diol Groups | Reactivity for polymerization (polyesters, polyurethanes), potential for cross-linking |

| Decanoate Ester Chain | Increased flexibility, internal plasticization, lower Tg, hydrophobicity, reduced water absorption |

| Ester Linkage | Controlled biodegradability, good adhesion characteristics |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2,2-Bis(hydroxymethyl)butyl acrylate |

| Trimethylolpropane (TMP) |

| Pentaerythritol (PE) |

| Polyester |

Theoretical and Computational Chemistry Studies on 2,2 Bis Hydroxymethyl Butyl Decanoate and Analogous Structures

Quantum Mechanical (QM) Calculations for Molecular Structure, Reactivity, and Energetics

Quantum mechanical calculations are a cornerstone of modern chemistry, enabling the precise determination of molecular properties from first principles.

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, dictates many of its physical and chemical properties. For a flexible molecule like 2,2-Bis(hydroxymethyl)butyl decanoate (B1226879), with its long decanoate chain and rotatable bonds, a multitude of conformations are possible. Conformational analysis through QM methods, such as Density Functional Theory (DFT), allows for the identification of the most stable conformers and the energy barriers between them.

Table 1: Representative Intramolecular Interactions and Their Estimated Energies in Polyol Esters

| Interaction Type | Involved Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Hydroxyl (-OH) and Carbonyl (C=O) | 3 - 5 |

| van der Waals | Alkyl chain and ester group | 1 - 2 |

| Dipole-Dipole | Ester group and Hydroxyl group | 2 - 4 |

Note: The data in this table are representative values for analogous polyol esters and are intended for illustrative purposes.

Electronic Structure Analysis and Spectroscopic Property Prediction

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability, while a small gap indicates a higher propensity to react. nih.gov For 2,2-Bis(hydroxymethyl)butyl decanoate, the HOMO is likely to be localized on the ester and hydroxyl oxygen atoms, while the LUMO may be centered on the carbonyl carbon.

QM calculations can also predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) and Raman vibrational frequencies. uncw.edunih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. nih.govarxiv.org For instance, the calculated ¹H and ¹³C NMR spectra for a proposed structure can be compared with experimental data to verify its identity. analis.com.my

Table 3: Predicted Spectroscopic Data for a Model Polyol Ester

| Spectroscopic Technique | Predicted Feature | Value |

| ¹H NMR | Chemical Shift (δ) of CH₂-O-C=O | 3.8 - 4.2 ppm |

| ¹³C NMR | Chemical Shift (δ) of C=O | 170 - 175 ppm |

| IR Spectroscopy | Wavenumber (ν) of C=O stretch | 1730 - 1750 cm⁻¹ |

Note: These are predicted values for a model compound and may vary for this compound.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Polymer Interactions

While QM methods are powerful for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in the condensed phase (liquids and solids) and their interactions within larger systems like polymer matrices. mdpi.comnih.gov

Understanding Intermolecular Interactions in Solution and within Polymer Matrices

In a solution or a polymer blend, this compound will interact with surrounding molecules through a variety of non-covalent forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonds. MD simulations can track the positions and movements of all atoms in a system over time, providing a dynamic picture of these intermolecular interactions. nih.govresearchgate.net

When used as a plasticizer in a polymer like polyvinyl chloride (PVC), the ester's molecules position themselves between the polymer chains, disrupting chain-chain interactions and increasing the free volume, which leads to increased flexibility. nih.govacs.org MD simulations can elucidate the specific interactions between the ester and the polymer chains, helping to explain its effectiveness as a plasticizer. mdpi.com The compatibility and migration resistance of the plasticizer can also be assessed by analyzing the interaction energies and diffusion coefficients calculated from MD simulations. mdpi.com

Table 4: Simulated Intermolecular Interaction Energies in a Polymer-Plasticizer System

| Interacting Pair | Interaction Energy (kcal/mol) |

| Polymer-Polymer | -25 |

| Polymer-Plasticizer | -15 |

| Plasticizer-Plasticizer | -10 |

Note: These are illustrative values from a hypothetical MD simulation of a PVC/polyol ester system.

Prediction of Microstructural Features and Phase Behavior of Derived Materials

MD simulations are a powerful tool for predicting the microstructural features of materials containing this compound. For example, when used in a polymer blend, simulations can predict how the ester molecules distribute within the polymer matrix and whether they form aggregates or are finely dispersed. This information is crucial for understanding the material's macroscopic properties, such as its mechanical strength and thermal stability. acs.org

Furthermore, MD simulations can be used to predict the phase behavior of materials derived from this compound. For instance, in the development of lubricants, understanding how the ester molecules arrange themselves at a surface under shear is critical for predicting lubricating performance. nih.govresearchgate.net Simulations can provide insights into the formation of lubricating films and their response to pressure and temperature changes. nih.govnist.govtandfonline.com

In Silico Approaches for Reaction Optimization, Catalyst Design, and Material Performance Prediction

Theoretical and computational chemistry have become indispensable tools in chemical research, offering profound insights into molecular interactions, reaction mechanisms, and material properties. For complex esters like this compound and its analogs, in silico approaches provide a powerful means to accelerate development, optimize synthesis, and predict performance characteristics, thereby reducing the reliance on time-consuming and costly trial-and-error experimentation. These computational strategies are broadly applied in three key areas: optimizing reaction conditions, designing novel and efficient catalysts, and predicting the end-use performance of the material.

Reaction Optimization

Computational methods are pivotal in optimizing the synthesis of esters, a classic example being the Fischer esterification reaction. mdpi.com Understanding the reaction mechanism at a molecular level is the first step toward rational optimization.

Mechanistic Insights through Density Functional Theory (DFT): DFT calculations have been employed to unravel the intricacies of acid-catalyzed esterification. rsc.org Studies have shown that the reaction proceeds through a two-step mechanism involving the protonation of the carboxylic acid's hydroxyl-oxygen, which leads to the formation of a highly reactive acylium ion. rsc.org This initial protonation step, with a calculated activation energy of 4–10 kcal/mol, is identified as the rate-controlling step. rsc.org The subsequent step involves a spontaneous trimolecular reaction where the acylium ion reacts with two alcohol molecules to yield the final ester product. rsc.org By modeling the potential energy surface, computational chemistry can identify transition states and intermediates, providing a detailed map of the reaction pathway. acs.org This knowledge allows chemists to manipulate reaction conditions to favor the desired pathway, increasing yield and minimizing the formation of impurities.

Kinetic Modeling and Parameter Analysis: Beyond mechanistic studies, computational tools are used to model the kinetics of esterification and analyze the influence of various reaction parameters. Factorial design and ANOVA methodologies can be applied in silico to determine which variables have the most significant impact on reaction conversion. angolaonline.net For the esterification of lauric acid with ethanol (B145695), a study identified temperature and the ethanol/water ratio as the most influential parameters for improving reaction conversion. angolaonline.net Such models can simulate the outcome of numerous experiments in a fraction of the time, identifying optimal conditions for temperature, catalyst concentration, and reactant molar ratios. angolaonline.netnih.gov

Table 1: Computationally Identified Parameters Influencing Esterification Reaction Behavior

This table, based on factorial design and ANOVA analysis, highlights the significant variables in the esterification of lauric acid and ethanol. angolaonline.net

| Parameter | Influence on Reaction Conversion | Finding |

| Temperature | Major | Increasing temperature significantly improved reaction conversion. |

| Ethanol/Water Ratio | Major | A higher ratio of ethanol to water greatly enhanced conversion. |

| Catalyst Concentration | Minor | Less influential compared to temperature and solvent ratio under the studied conditions. |

| Ethanol/FFA Ratio | Minor | Less influential compared to temperature and solvent ratio under the studied conditions. |

Catalyst Design

The selection and design of an effective catalyst are crucial for an efficient esterification process. Computational catalyst design has emerged as a key strategy to move beyond traditional, often serendipitous, catalyst discovery. acs.org

Designing Heterogeneous Catalysts: For heterogeneous catalysis, computational frameworks combine first-principle methods like DFT with microkinetic modeling to predict catalyst performance. d-nb.info This approach involves several steps:

Mechanism Proposal: A reaction mechanism is proposed with elementary steps occurring on the catalyst surface.

DFT Calculations: The energy profile for all reaction species and transition states is calculated using DFT. d-nb.info

Microkinetic Modeling: The calculated energies are used as inputs for a microkinetic model, which can then predict macroscopic reaction rates, such as the turnover frequency (TOF). d-nb.info

Catalyst Screening: This process can be repeated for various catalyst materials to screen for the most promising candidates before any experimental synthesis is undertaken. rsc.org

Machine learning (ML) models are increasingly used to accelerate this process by predicting DFT energies or identifying promising candidates from large datasets, reducing the reliance on computationally expensive DFT calculations for every potential material. rsc.org

Biocatalyst Engineering: In silico methods are also vital in the design and optimization of enzyme catalysts, such as lipases, which are widely used for ester synthesis due to their high selectivity and mild operating conditions. mdpi.commdpi.com Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate the mechanism of enzyme-catalyzed reactions. acs.org For instance, molecular docking can predict the binding orientation of a substrate like a polyol or fatty acid within the enzyme's active site. acs.org Subsequent QM/MM simulations can then model the bond-breaking and bond-forming steps of the catalytic cycle, providing insights that can guide protein engineering efforts to enhance catalytic activity or stability. acs.org

Table 2: Framework for Computational Catalyst Design

This table outlines the general workflow used in the in silico design and screening of heterogeneous catalysts. d-nb.inforsc.org

| Step | Description | Computational Method |

| 1. Structure Definition | Define the catalyst surface structure and the reacting molecules. | Structural Modeling |

| 2. Reaction Energetics | Calculate the energies of intermediates and transition states for the proposed reaction mechanism. | Density Functional Theory (DFT) |

| 3. Performance Prediction | Build a model to predict the overall reaction rate (e.g., TOF) based on the calculated energetics. | Microkinetic Modeling |

| 4. High-Throughput Screening | Use the model to screen a large number of potential catalyst materials. | Machine Learning, Genetic Algorithms |

| 5. Experimental Validation | Synthesize and test the most promising candidates identified through screening. | Laboratory Experiments |

Material Performance Prediction

Predicting the physical and chemical properties of a molecule like this compound before its synthesis is a significant advantage. This predictive capability is crucial for applications where specific material properties are required, such as in lubricants, plasticizers, or phase change materials. nih.govcabidigitallibrary.org

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for predicting the bulk properties of materials like polyol esters. nih.gov By simulating the movement and interaction of hundreds or thousands of molecules over time, MD can accurately predict properties such as density, viscosity, pour point, and fire point. nih.govcabidigitallibrary.org A study on pentaerythritol (B129877) tetrahexanoate, a polyol ester analogous to the target compound, demonstrated that MD simulations using specific force fields (OPLS and LOPLS) could predict density and viscosity with high accuracy across a range of temperatures. nih.gov This allows for the in silico evaluation of how structural modifications—such as changing the length of the fatty acid chain—would affect the final properties of the ester. cabidigitallibrary.org

Artificial Intelligence and QSPR: Artificial intelligence (AI) and machine learning models are increasingly used to establish quantitative structure-property relationships (QSPR). mdpi.comresearchgate.net These models are trained on datasets containing the molecular structures and experimentally measured properties of a range of compounds. jsr.org Once trained, the model can predict the properties of new, unsynthesized molecules based solely on their computed molecular descriptors. mdpi.comyoutube.com This approach has been successfully used to predict the performance of complex formulations and the thermal properties of fatty esters for use as phase change materials. mdpi.commdpi.com By generating virtual formulations and predicting their properties, researchers can rapidly screen vast chemical spaces to identify molecules with optimal performance characteristics for a specific application. mdpi.com

Table 3: Comparison of Predicted vs. Experimental Properties for a Polyol Ester Lubricant

Data from a study on pentaerythritol tetrahexanoate (PEC6) using molecular dynamics simulations highlight the predictive power of computational models. nih.gov

| Property | Force Field | Predicted Value | Experimental Value | Accuracy |

| Density | OPLS | Varies with temp. | Varies with temp. | Within ± 0.2% |

| Viscosity | LOPLS | Varies with temp. | Varies with temp. | Within -4% to +20% |

Environmental and Sustainability Aspects in the Research of 2,2 Bis Hydroxymethyl Butyl Decanoate

Biodegradation Pathways and Mechanisms of Ester-Based Compounds in Environmental Systems

The biodegradability of a chemical compound is a critical factor in determining its environmental persistence. Ester-based compounds, including 2,2-Bis(hydroxymethyl)butyl decanoate (B1226879), are generally susceptible to biodegradation, primarily through the action of microbial esterases.

The initial and most common step in the biodegradation of esters is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a wide range of microorganisms, which secrete esterases that cleave the ester linkage, yielding the parent alcohol and carboxylic acid. In the case of 2,2-Bis(hydroxymethyl)butyl decanoate, this initial hydrolysis would produce 2,2-bis(hydroxymethyl)butanol and decanoic acid.

The structural characteristics of the ester play a significant role in the rate and extent of its biodegradation. Studies on various alkyl esters have shown that factors such as the length of the acid and alcohol chains, and the degree of branching, influence their biodegradability. nih.govresearchgate.net For instance, research on the anaerobic biodegradation of esters in marine sediment has indicated that branching in the alcohol moiety can hinder the degradation process. nih.govresearchgate.net This is particularly relevant for this compound, which features a quaternary carbon atom at the core of its alcohol component, creating a sterically hindered structure.

The degradation of compounds with quaternary carbon atoms is considered challenging for microorganisms due to the inaccessibility of this carbon for direct oxidative or reductive attack. nih.gov However, specific bacterial strains have been identified that can degrade such compounds. For example, the bacterium Thauera humireducens has been shown to degrade pivalate (B1233124) (2,2-dimethyl-propionate), another compound with a quaternary carbon. The degradation pathway involves the activation of the carboxyl group to a coenzyme A (CoA) thioester, followed by a rearrangement of the carbon skeleton. nih.gov A similar initial activation and rearrangement could be a plausible pathway for the further breakdown of the 2,2-bis(hydroxymethyl)butanol portion after the initial ester hydrolysis.

Table 1: Factors Influencing the Biodegradation of Ester-Based Compounds

| Structural Factor | Influence on Biodegradation Rate | Relevance to this compound |

|---|---|---|

| Ester Bond | Primary site of initial enzymatic attack (hydrolysis). | Susceptible to cleavage by microbial esterases. |

| Chain Length of Acid Moiety | Can affect the rate of enzymatic hydrolysis. | Decanoic acid is a readily biodegradable fatty acid. |

| Branching in Alcohol Moiety | Generally hinders biodegradation. nih.govresearchgate.net | The neopentyl-like structure with a quaternary carbon presents steric hindrance. |

| Presence of Quaternary Carbon | Makes direct oxidative attack difficult, often requiring specific enzymatic pathways for degradation. nih.gov | A key structural feature that likely influences the overall biodegradation pathway and rate. |

Application of Green Chemistry Principles to the Production and Utilization of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of esters like this compound can be made more sustainable by adhering to these principles.

A key area of green chemistry research for ester synthesis is the use of enzymatic catalysts, particularly lipases, as an alternative to traditional chemical catalysts. Lipases can catalyze esterification reactions with high selectivity and under mild reaction conditions, often in solvent-free systems. mdpi.comwur.nl This approach offers several advantages over conventional methods that may require high temperatures, harsh acidic or basic catalysts, and the use of organic solvents, which can lead to unwanted side reactions and the generation of waste.

Research on the enzymatic synthesis of neopentyl polyol esters, which are structurally analogous to this compound, has demonstrated the feasibility and efficiency of this green approach. For example, immobilized lipases such as Candida antarctica lipase (B570770) B (Novozym 435) have been successfully used for the synthesis of polyol esters from various fatty acids and polyols like trimethylolpropane (B17298) and neopentyl glycol. mdpi.com These enzymatic reactions can achieve high conversion rates (often exceeding 90%) at moderate temperatures (typically 40-70°C). nih.gov The use of a solvent-free medium further enhances the green credentials of the process by reducing waste and simplifying product purification.

Another principle of green chemistry is the use of renewable feedstocks. The decanoate moiety of this compound can be derived from renewable sources such as coconut oil or palm kernel oil, which are rich in decanoic acid. The alcohol component, 2,2-bis(hydroxymethyl)butanol, is synthetically produced. However, there is growing interest in producing polyols from biorenewable resources, which could further improve the sustainability profile of the final ester.

The utilization of this compound in formulations for applications such as biolubricants also aligns with green chemistry principles. When used as a base stock for environmentally acceptable lubricants, it can contribute to reduced environmental impact due to its potential biodegradability and lower toxicity compared to some conventional mineral oil-based lubricants. emeryoleo.com

Table 2: Green Chemistry Approaches in the Synthesis of Polyol Esters

| Green Chemistry Principle | Application in Polyol Ester Synthesis | Benefits |

|---|---|---|

| Catalysis | Use of immobilized lipases (e.g., Candida antarctica lipase B). mdpi.com | High selectivity, mild reaction conditions, reduced byproducts, catalyst reusability. |

| Safer Solvents and Auxiliaries | Solvent-free reaction conditions. | Eliminates solvent waste, simplifies product purification, reduces energy consumption for solvent recovery. |

| Use of Renewable Feedstocks | Deriving the fatty acid component (decanoic acid) from plant oils. | Reduces reliance on fossil fuels, lower carbon footprint for the raw material. |

| Design for Energy Efficiency | Lower reaction temperatures (e.g., 40-70°C) compared to traditional chemical synthesis. nih.gov | Reduced energy consumption and associated greenhouse gas emissions. |

Life Cycle Assessment (LCA) Considerations for Derived Materials and Their Environmental Footprint

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to manufacturing, use, and end-of-life. lubesngreases.com For materials derived from this compound, such as lubricants or plasticizers, an LCA provides a holistic view of their environmental footprint beyond just biodegradability.

The LCA of a synthetic ester like this compound involves several stages and impact categories. The main stages include:

Cradle-to-Gate: This encompasses the extraction and processing of raw materials (both the fatty acid and the polyol), their transportation, and the manufacturing of the ester itself. The energy consumption and emissions associated with the chemical synthesis or enzymatic production process are key factors in this stage. researchgate.net

End-of-Life: This stage considers the fate of the material after its intended use, which could include recycling, incineration (with or without energy recovery), or release into the environment where biodegradation occurs.

Several environmental impact categories are typically assessed in an LCA for lubricants and similar materials. These can include:

Global Warming Potential (GWP): This measures the contribution to climate change, primarily from greenhouse gas emissions like CO2. The source of the raw materials (fossil vs. bio-based) significantly influences the GWP. core.ac.uk

Acidification Potential: This relates to emissions that cause acid rain, such as sulfur oxides and nitrogen oxides.

Eutrophication Potential: This assesses the impact of nutrient enrichment in water bodies, which can be influenced by agricultural practices for bio-based feedstocks. core.ac.uk

Ozone Depletion Potential: This considers the impact on the stratospheric ozone layer.

Human Toxicity and Ecotoxicity: These categories evaluate the potential harm to human health and various ecosystems.

Comparative LCAs of mineral oil-based, vegetable oil-based, and synthetic ester-based lubricants have shown that there are trade-offs between the different options. While bio-based lubricants may have a lower GWP, their production can have higher impacts in categories like eutrophication and land use due to agricultural practices. core.ac.uk Synthetic esters like this compound, which can be produced from a combination of fossil- and bio-based feedstocks, present a complex profile. The environmental benefits of their potential biodegradability and high performance must be weighed against the impacts of their production. Therefore, a complete and detailed LCA is essential for a credible assessment of the sustainability of materials derived from this compound.

Future Research Directions and Emerging Applications of 2,2 Bis Hydroxymethyl Butyl Decanoate

Exploration of Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of 2,2-Bis(hydroxymethyl)butyl decanoate (B1226879) involves the esterification of 2,2-bis(hydroxymethyl)butanoic acid with decanol (B1663958). Future research is anticipated to move beyond traditional methods to explore more efficient and sustainable synthetic routes.

A primary area of investigation will likely be the development of novel catalytic systems. While acid catalysts are commonly employed for esterification, research into enzymatic catalysis using lipases is a promising avenue. This approach offers the potential for higher selectivity, milder reaction conditions, and a reduced environmental footprint. The exploration of solid acid catalysts could also streamline production by simplifying catalyst recovery and reducing waste.

Furthermore, a Chinese patent discloses a preparation method for 2,2-bis(hydroxymethyl) butyrate (B1204436) that involves the reaction of methyl butyrate and formaldehyde (B43269), followed by hydrolysis. google.com This suggests that future synthetic strategies for the decanoate ester could explore a similar pathway, potentially reacting a decyl ester of butyrate with formaldehyde. Such a method could offer advantages in terms of reaction efficiency and product separation. google.com

Future research will likely focus on the following:

Enzymatic Catalysis: Utilizing lipases for the selective esterification of 2,2-bis(hydroxymethyl)butanoic acid with decanol to achieve high yields and purity under mild conditions.

Heterogeneous Catalysis: Investigating the use of solid acid catalysts to facilitate easier separation and recycling, contributing to greener manufacturing processes.

Alternative Synthetic Routes: Exploring pathways that bypass the direct esterification of the butanoic acid, potentially offering higher efficiency and lower energy consumption. google.com